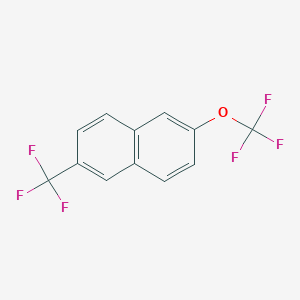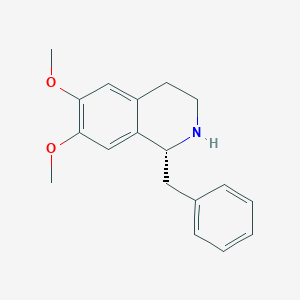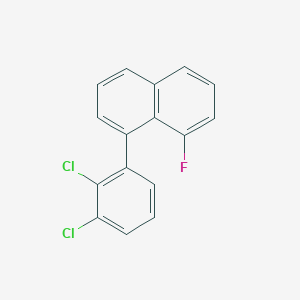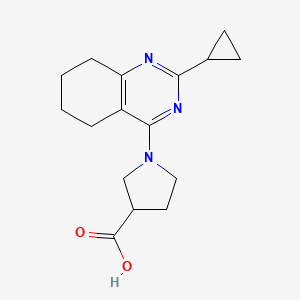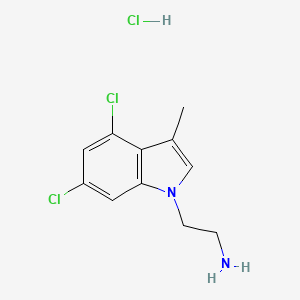
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride is a chiral compound with significant applications in various scientific fields. It is known for its unique structure, which includes an amino group and a phenylpropyl group attached to a phenyl ring, making it a valuable compound in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde.
Formation of Intermediate: The reaction between (S)-1-phenyl-1-propanol and 3-bromobenzaldehyde under basic conditions forms an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield (S)-1-(3-(1-hydroxy-3-phenylpropyl)phenyl)ethanol.
Amination: The hydroxyl group is converted to an amino group through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects through:
Binding to Receptors: Interaction with specific receptors to modulate cellular responses.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
(S)-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride can be compared with similar compounds such as:
®-1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone hydrochloride: The enantiomer with different stereochemistry.
1-(3-(1-amino-3-phenylpropyl)phenyl)ethanone: The non-chiral form without the hydrochloride salt.
1-(3-(1-amino-3-phenylpropyl)phenyl)propan-2-one: A structurally similar compound with a different functional group.
Uniqueness: The uniqueness of this compound lies in its chiral nature and specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-[3-[(1S)-1-amino-3-phenylpropyl]phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-13(19)15-8-5-9-16(12-15)17(18)11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,18H2,1H3;1H/t17-;/m0./s1 |
InChI Key |
CLSIPQSAYDOWPZ-LMOVPXPDSA-N |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)[C@H](CCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C(CCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11840650.png)
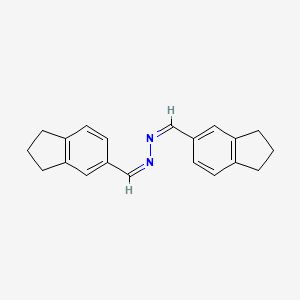
![3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11840661.png)

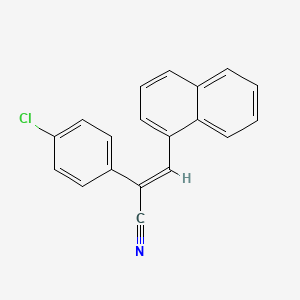
![tert-Butyl 7-(aminomethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11840679.png)

